(4-(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzoyl)piperazin-1-yl)(furan-2-yl)methanone
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Furan-2-yl(phenyl)methanol derivatives, through a process involving aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, can lead to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This method showcases a pathway to create complex heterocyclic compounds from simpler furan derivatives, highlighting the potential for synthesizing compounds with similar frameworks to the one (B. Reddy et al., 2012).
Pharmacological Potential
- Conformationally restricted butyrophenones showing affinity for dopamine and serotonin receptors have been synthesized, demonstrating the therapeutic potential of compounds structurally related to furan and piperazine derivatives as antipsychotic agents (E. Raviña et al., 2000).
Antimicrobial Activity
- New pyridine derivatives, including those synthesized from benzothiazoles and piperazine, have been investigated for their antimicrobial activity, suggesting that furan and piperazine derivatives may contribute to the development of new antimicrobial agents (N. Patel et al., 2011).
Corrosion Inhibition
- The synthesized compound [4-(4-aminobenzoyl)piperazin-1-yl)(furan-2-yl)methanone and its analogs have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic medium, showcasing the chemical's utility in materials science and engineering applications (P. Singaravelu et al., 2022).
Anti-mycobacterial Activity
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as new chemotypes with potential anti-mycobacterial activity, indicating the usefulness of such compounds in the development of treatments against tuberculosis (S. Pancholia et al., 2016).
properties
IUPAC Name |
[4-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-19(24-7-9-25(10-8-24)20(27)17-2-1-11-30-17)14-3-5-15(6-4-14)22-21-23-16-12-32(28,29)13-18(16)31-21/h1-6,11,16,18H,7-10,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYGZXPNIVFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)NC3=NC4CS(=O)(=O)CC4S3)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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